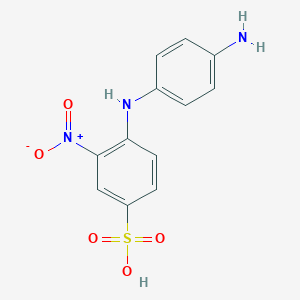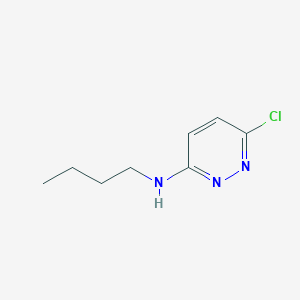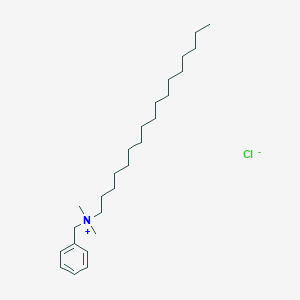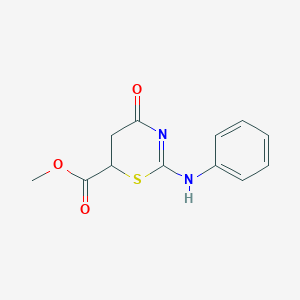
Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound belongs to the thiazine family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is essential for cognitive function.
Biochemische Und Physiologische Effekte
Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial properties. The compound has also been shown to improve cognitive function in animal models, suggesting that it may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is its wide range of biological activities, which makes it a promising candidate for drug discovery. The compound is also relatively easy to synthesize, making it suitable for large-scale production. However, one of the limitations of the compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate. One area of research is the development of more potent derivatives of the compound that exhibit improved biological activities. Another area of research is the evaluation of the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to evaluate the safety and toxicity of the compound before it can be used in clinical trials.
Conclusion
In conclusion, methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate is a compound that has shown great promise in drug discovery. Its wide range of biological activities, potential use in the treatment of neurological disorders, and relatively easy synthesis make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action and to evaluate the safety and toxicity of the compound.
Synthesemethoden
The synthesis of methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate involves the condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of acetic acid. The resulting product is then methylated using dimethyl sulfate to yield the final product. This method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. The compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16238-45-2 |
|---|---|
Produktname |
Methyl 2-anilino-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylate |
Molekularformel |
C12H12N2O3S |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
methyl 4-oxo-2-phenylimino-1,3-thiazinane-6-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-17-11(16)9-7-10(15)14-12(18-9)13-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
WYNCLYBFXRUCBO-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)C1CC(=O)N=C(S1)NC2=CC=CC=C2 |
SMILES |
COC(=O)C1CC(=O)NC(=NC2=CC=CC=C2)S1 |
Kanonische SMILES |
COC(=O)C1CC(=O)N=C(S1)NC2=CC=CC=C2 |
Synonyme |
Tetrahydro-4-oxo-2-(phenylimino)-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



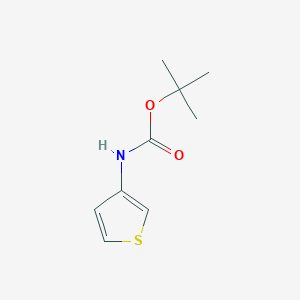
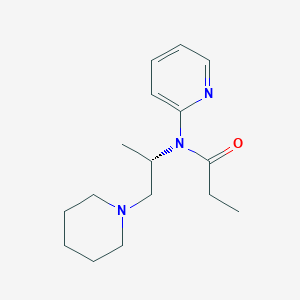
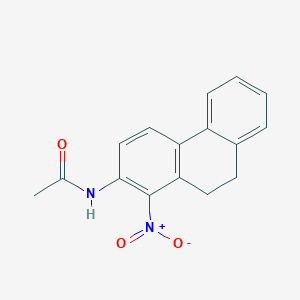
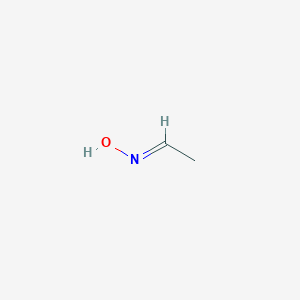
![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)
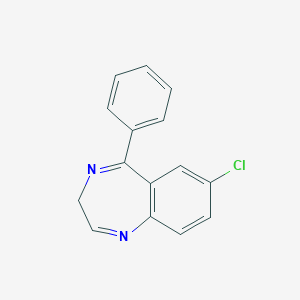

![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
